1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18844502
Molecular Formula: C9H2F10S
Molecular Weight: 332.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H2F10S |
|---|---|
| Molecular Weight | 332.16 g/mol |
| IUPAC Name | 1-fluoro-2,3-bis(trifluoromethyl)-5-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C9H2F10S/c10-5-2-3(20-9(17,18)19)1-4(7(11,12)13)6(5)8(14,15)16/h1-2H |
| Standard InChI Key | AMOSEDCIBYLRQO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)F)SC(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a benzene ring substituted at positions 1 and 2 with trifluoromethyl () groups, a fluorine atom at position 3, and a trifluoromethylthio () group at position 5. This arrangement creates a sterically hindered and electron-deficient aromatic system, which significantly influences its reactivity.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.16 g/mol |
| IUPAC Name | 1-fluoro-2,3-bis(trifluoromethyl)-5-(trifluoromethylsulfanyl)benzene |
| Canonical SMILES | C1=CC(=C(C(=C1F)C(F)(F)F)C(F)(F)F)SC(F)(F)F |
The electron-withdrawing nature of the trifluoromethyl groups reduces the electron density of the aromatic ring, directing electrophilic attacks to specific positions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for elucidating the compound’s structure. The NMR spectrum typically shows distinct signals for each trifluoromethyl group due to their chemical nonequivalence. X-ray studies of analogous compounds reveal bond lengths and angles consistent with strong inductive effects from fluorine atoms.
Synthesis and Reaction Pathways
Synthetic Strategies
Synthesis of this compound often involves aryne intermediates or electrophilic substitution reactions. A notable method employs silyl aryl triflates reacting with bis(trifluoromethyl)disulfide under controlled conditions. Transition metal catalysts, such as palladium, enhance reaction efficiency in fluorination steps.
Example Reaction Scheme:
where represents a halogenated aromatic precursor.
Challenges in Synthesis
The steric bulk of trifluoromethyl groups complicates regioselective substitution. Side reactions, such as over-fluorination or thioether formation, require precise temperature and pressure control. Solvent selection (e.g., dichloromethane) and bases (e.g., potassium carbonate) are critical for optimizing yields.
Physicochemical Properties
Thermal and Chemical Stability
The compound’s thermal stability () arises from strong C–F bonds and the electron-withdrawing effects of substituents. Its lipophilicity () enhances membrane permeability, making it attractive for biological applications.
Reactivity Patterns
Electrophilic substitution occurs preferentially at the para position relative to the fluorine atom. Nucleophilic aromatic substitution is hindered due to the electron-deficient ring. The trifluoromethylthio group participates in radical reactions, enabling further functionalization.
Applications in Drug Discovery and Materials Science
Materials Science Applications
The compound’s high thermal stability and low polarizability make it suitable for:
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Liquid crystal displays (LCs)
-
Fluoropolymer additives
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Dielectric materials in electronics
Comparison with Structural Isomers
Positional Isomerism Effects
Isomers with trifluoromethylthio groups at positions 4 or 6 () exhibit distinct electronic properties. For instance, the 5-substituted isomer (target compound) has a lower dipole moment () compared to the 4-substituted analog () due to symmetry differences.
Table 2: Comparative Properties of Isomers
| Isomer Position | Dipole Moment (D) | |
|---|---|---|
| 3-Fluoro-5-SCF3 | 2.1 | 4.2 |
| 4-Fluoro-3-SCF3 | 2.8 | 3.9 |
| 3-Fluoro-6-SCF3 | 2.3 | 4.0 |
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